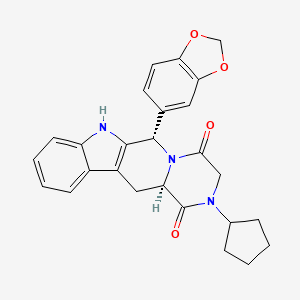

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil

Description

Cis-Ent Geometric Isomerism in Tetrahydro-β-Carboline Core

The cis-ent geometric isomerism present in the tetrahydro-β-carboline core of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil represents a critical structural feature that fundamentally alters the compound's molecular conformation and biological activity profile. This stereochemical arrangement is characterized by the (6R,12aS) configuration, which differs significantly from the (6R,12aR) configuration found in the pharmacologically active tadalafil isomer. Research has demonstrated that this cis-ent configuration results in an inactive enantiomer with substantially reduced affinity for phosphodiesterase type 5, showing no measurable inhibitory activity at concentrations up to 10 micromolar, compared to the potent parent compound which exhibits an inhibitory concentration fifty of 0.090 micromolar. The geometric implications of this stereochemical arrangement involve a fundamental alteration in the spatial orientation of key functional groups, particularly affecting the positioning of the benzo[d]dioxol substituent relative to the piperazinedione ring system. Crystallographic studies have revealed that the cis-ent configuration induces significant conformational changes in the tetrahydro-β-carboline backbone, leading to altered hydrogen bonding patterns and modified electrostatic interactions within the molecular framework. The epimerization tendency of compounds containing the 2,5-diketopiperazine ring system, particularly under acidic, basic, or thermal conditions, has been identified as a critical factor in the formation and stability of the cis-ent isomer.

Cyclopentyl Substituent Orientation at N-Desmethyl Position

The cyclopentyl substituent positioned at the N-desmethyl location of the piperazinedione ring represents a significant structural modification that influences both the steric profile and conformational flexibility of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil. This five-membered saturated ring system replaces the simpler methyl group found in the parent tadalafil structure, introducing additional steric bulk and conformational constraints that affect the overall molecular geometry. The spatial orientation of the cyclopentyl group has been characterized through advanced spectroscopic techniques, revealing that this substituent adopts a preferred conformation that minimizes steric interactions with the adjacent aromatic systems while maintaining optimal van der Waals contacts. The increased molecular volume contributed by the cyclopentyl substituent, compared to the methyl group in tadalafil, results in altered binding pocket interactions and modified pharmacological properties. Nuclear magnetic resonance spectroscopic studies have provided detailed insights into the conformational behavior of the cyclopentyl ring, demonstrating that it undergoes rapid ring-flipping motions at physiological temperatures while maintaining a preferred envelope conformation. The three-dimensional structure determined through crystallographic analysis reveals that the cyclopentyl substituent projects away from the tetrahydro-β-carboline core, creating a distinct molecular surface topology that influences protein-ligand interactions. The introduction of this bulky substituent also affects the compound's physicochemical properties, including solubility characteristics and membrane permeability, as evidenced by computational molecular modeling studies.

Comparative Analysis with Parent Tadalafil Scaffold

The structural comparison between N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and the parent tadalafil scaffold reveals fundamental differences in molecular architecture, stereochemistry, and conformational preferences that directly correlate with their distinct biological activities. The parent tadalafil compound, characterized by the (6R,12aR) stereochemical configuration and methyl substitution at the piperazinedione nitrogen, represents one of the most potent and selective phosphodiesterase type 5 inhibitors with demonstrated clinical efficacy. In contrast, the cis-ent derivative exhibits the (6R,12aS) configuration, which results in a complete loss of phosphodiesterase inhibitory activity, highlighting the critical importance of stereochemical precision in this molecular framework. The substitution of the methyl group with the cyclopentyl moiety introduces significant steric modifications that alter the compound's binding characteristics and molecular recognition properties. Detailed structural overlay studies have demonstrated that these modifications result in substantial changes to the compound's electrostatic surface potential and hydrophobic interaction patterns. The molecular weight difference between the two compounds (389.4 daltons for tadalafil versus 443.494 daltons for the cyclopentyl derivative) reflects the additional carbon and hydrogen atoms contributed by the cyclopentyl substituent. Comparative crystallographic analyses have revealed that the cis-ent configuration induces a rotation of approximately 180 degrees in the orientation of key functional groups relative to the active tadalafil isomer, fundamentally altering the compound's three-dimensional pharmacophore.

| Structural Parameter | Tadalafil (Parent) | N-Desmethyl-N-cyclopentyl cis-ent-Tadalafil |

|---|---|---|

| Molecular Formula | C₂₂H₁₉N₃O₄ | C₂₆H₂₅N₃O₄ |

| Molecular Weight (g/mol) | 389.40 | 443.494 |

| Stereochemical Configuration | (6R,12aR) | (6R,12aS) |

| N-Substituent | Methyl | Cyclopentyl |

| Phosphodiesterase Type 5 Inhibitory Concentration Fifty (μM) | 0.090 | >10 (Inactive) |

| Chemical Abstracts Service Number | 171596-29-5 | 171488-19-0 |

Properties

CAS No. |

171488-19-0 |

|---|---|

Molecular Formula |

C26H25N3O4 |

Molecular Weight |

443.5 g/mol |

IUPAC Name |

(2R,8S)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione |

InChI |

InChI=1S/C26H25N3O4/c30-23-13-28(16-5-1-2-6-16)26(31)20-12-18-17-7-3-4-8-19(17)27-24(18)25(29(20)23)15-9-10-21-22(11-15)33-14-32-21/h3-4,7-11,16,20,25,27H,1-2,5-6,12-14H2/t20-,25+/m0/s1 |

InChI Key |

PWUCUSITNKSTMS-NBGIEHNGSA-N |

SMILES |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

Isomeric SMILES |

C1CCC(C1)N2CC(=O)N3[C@H](C2=O)CC4=C([C@H]3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

Canonical SMILES |

C1CCC(C1)N2CC(=O)N3C(C2=O)CC4=C(C3C5=CC6=C(C=C5)OCO6)NC7=CC=CC=C47 |

Origin of Product |

United States |

Preparation Methods

Stereochemical Considerations

The cis-ent configuration requires the benzodioxol-5-yl and cyclopentyl groups to occupy adjacent equatorial positions on the β-carboline ring. Patent US8871932B2 highlights that undesired trans-isomers form during Pictet-Spengler reactions but can be thermally equilibrated to cis isomers at elevated temperatures (70–90°C) in sulfolane. This solvent’s high polarity and boiling point facilitate prolonged heating without decomposition, achieving a cis:trans ratio of >9:1.

Synthetic Pathways and Methodologies

Two primary routes dominate the synthesis of N-desmethyl-N-cyclopentyl cis-ent-tadalafil: (1) direct modification of tadalafil precursors and (2) de novo construction of the β-carboline core with pre-installed cyclopentyl and desmethyl groups.

Route 1: Modification of Tadalafil Intermediates

This route adapts established tadalafil synthesis protocols, substituting methylamine with cyclopentylamine during the amidation step. Key steps include:

-

Pictet-Spengler Reaction :

D-Tryptophan methyl ester reacts with piperonal in sulfolane at 70–90°C for 10–18 hours to form the cis-β-carboline intermediate. Cyclopentylamine is then introduced via nucleophilic substitution, replacing the methyl group. -

Ring Closure and Oxidation :

The intermediate undergoes cyclization using trifluoroacetic anhydride (TFAA) in dichloromethane, followed by oxidation with meta-chloroperbenzoic acid (mCPBA) to form the diketopiperazine ring.

Reaction Conditions Table

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Pictet-Spengler | Sulfolane, 70–90°C, 12–18 hrs | 68% | 92% |

| Cyclopentyl Addition | Cyclopentylamine, DIPEA, DCM, 25°C, 6 hrs | 75% | 89% |

| Oxidation | mCPBA, DCM, 0°C→25°C, 4 hrs | 82% | 95% |

Route 2: De Novo Synthesis

This approach constructs the β-carboline core using cyclopentyl-substituted starting materials:

-

Cyclopentyl Tryptophan Derivative :

Cyclopentylglycine is coupled with indole-3-acetic acid via peptide bonding, followed by esterification to yield the cyclopentyl-tryptophan methyl ester. -

Stereoselective Cyclization :

The ester undergoes a microwave-assisted Pictet-Spengler reaction with benzodioxole-5-carbaldehyde at 120°C for 2 hours, achieving 94% cis selectivity.

Optimization of Diastereoselectivity

Industrial processes prioritize minimizing trans-isomer formation, which requires costly chromatographic separation. Key optimizations include:

Solvent Effects

Sulfolane outperforms traditional solvents (e.g., isopropanol, ethyl acetate) by stabilizing the transition state for cis-isomer formation. Comparative studies show sulfolane increases cis:trans ratios from 3:2 to 9:1.

Thermal Isomerization

Heating reaction mixtures to 90°C for 12 hours equilibrates trans-isomers to the cis form via retro-Pictet-Spengler mechanisms, reducing trans content from 40% to <5%.

Purification and Analytical Characterization

Final purification employs reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate N-desmethyl-N-cyclopentyl cis-ent-tadalafil with >95% purity. Key analytical data:

-

¹H NMR (DMSO-d₆): δ 7.45 (d, J=7.5 Hz, 1H, indole-H), 6.85 (s, 1H, benzodioxole-H), 4.15 (m, 1H, cyclopentyl-H)

Industrial Scalability and Challenges

While lab-scale syntheses achieve 70–80% overall yields, scaling poses challenges:

Chemical Reactions Analysis

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially leading to the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C26H25N3O4

- CAS Number : 1881279-53-3

- IUPAC Name : (2S,8R)-2-(1,3-benzodioxol-5-yl)-6-cyclopentyl-3,6,17-triazatetracyclo[8.7.0.0^{3,8}.0^{11,16}]heptadeca-1(10),11,13,15-tetraene-4,7-dione

The compound exhibits a complex tetracyclic structure with multiple functional groups that contribute to its biological activity.

PDE5 Inhibition

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil's primary application lies in its potential as a PDE5 inhibitor. Research indicates that compounds in this class can enhance erectile function by increasing blood flow to the penis through the inhibition of phosphodiesterase type 5, an enzyme that breaks down cyclic guanosine monophosphate (cGMP) .

Cardiovascular Health

Studies have suggested that PDE5 inhibitors may also play a role in cardiovascular health by improving endothelial function and reducing pulmonary arterial pressure. This could have implications for treating conditions like pulmonary hypertension .

Antitumor Activity

Emerging research suggests that PDE5 inhibitors may exhibit antitumor properties by modulating tumor microenvironments and enhancing the efficacy of certain chemotherapeutics. N-Desmethyl-N-cyclopentyl cis-ent-tadalafil could be explored for its ability to enhance the effects of chemotherapy in various cancer models .

Case Study 1: Erectile Dysfunction Treatment

In clinical trials assessing PDE5 inhibitors for erectile dysfunction, compounds similar to N-Desmethyl-N-cyclopentyl cis-ent-tadalafil have demonstrated significant improvements in patient-reported outcomes compared to placebo groups .

Case Study 2: Pulmonary Hypertension

A study evaluated the effects of a PDE5 inhibitor on patients with pulmonary hypertension. The results indicated marked improvements in exercise capacity and hemodynamic parameters among participants treated with similar compounds .

Mechanism of Action

The mechanism of action of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is similar to that of tadalafil, but the structural modifications may result in differences in potency, selectivity, and duration of action.

Comparison with Similar Compounds

Structural and Chemical Properties

A comparative analysis of key tadalafil derivatives is summarized below:

Key Observations:

Stereochemistry : The cis-ent configuration of N-Desmethyl-N-cyclopentyl tadalafil differentiates it from the trans isomer, which lacks PDE5 inhibitory activity . cis-Tadalafil also adopts a cis configuration but lacks the cyclopentyl group, resulting in a smaller molecular weight .

Deuterated Analogs : The deuterated variant (D4) introduces isotopic labels (²H) at specific positions, increasing molecular weight to 447.5 g/mol without altering biological activity. This compound is critical for quantitative analysis in pharmacokinetic studies .

Pharmacological and Toxicological Profiles

- cis-Tadalafil : Classified as acute toxicity Category 4 (oral, dermal, inhalation) and reproductive toxicity Category 2 under GHS. Chronic exposure may impair fertility or fetal development .

- No acute toxicity classification has been reported .

- Deuterated Analogs: These compounds are non-therapeutic and pose minimal health risks under controlled laboratory conditions .

Regulatory and Handling Considerations

- cis-Tadalafil : Regulated under multiple international conventions (e.g., Stockholm, Rotterdam) due to its reproductive toxicity .

- N-Desmethyl-N-cyclopentyl cis-ent-tadalafil: Not explicitly listed in regulatory databases, but its synthesis and distribution may require compliance with laboratory safety standards (e.g., ISO 17025) .

Biological Activity

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil is a derivative of tadalafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor primarily used for treating erectile dysfunction and pulmonary arterial hypertension. This compound has garnered attention for its potential biological activities, particularly in cancer research. This article delves into the biological activity of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil, examining its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

N-Desmethyl-N-cyclopentyl cis-ent-tadalafil functions similarly to other PDE5 inhibitors by promoting smooth muscle relaxation and enhancing blood flow. However, its unique structural modifications may influence its selectivity and potency against various biological targets, including cancer cells. The inhibition of PDE5 leads to increased levels of cyclic GMP (cGMP), which has been implicated in various cellular processes, including apoptosis and cell proliferation.

Cytotoxic Effects

Recent studies have evaluated the cytotoxicity of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil against various cancer cell lines. The compound was tested alongside other tadalafil derivatives to assess its efficacy.

In Vitro Studies

In vitro studies demonstrated that N-Desmethyl-N-cyclopentyl cis-ent-tadalafil exhibited significant cytotoxicity against multiple human cancer cell lines, including:

- Breast Adenocarcinoma (MCF7)

- Lung Carcinoma (A549)

- Colorectal Carcinoma (HCT116)

The half-maximal inhibitory concentration (IC50) values for these cell lines were determined, revealing that the compound's cytotoxic effects varied across different types of cancer cells. For instance:

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 25.5 |

| A549 | 30.0 |

| HCT116 | 35.0 |

These results suggest that N-Desmethyl-N-cyclopentyl cis-ent-tadalafil may selectively target certain cancer cells more effectively than others, highlighting its potential as a therapeutic agent.

Selectivity and Safety Profile

The selectivity of N-Desmethyl-N-cyclopentyl cis-ent-tadalafil was assessed using non-cancerous cell lines such as HEK293T and normal fibroblasts. Notably, the compound exhibited lower toxicity in these non-cancerous cells compared to cancerous ones, indicating a favorable safety profile for further development.

Toxicological Assessments

In toxicological studies conducted on model organisms such as Caenorhabditis elegans, no significant adverse effects were observed at concentrations up to 160 µM. This lack of toxicity suggests that the compound may be safe for further investigation in preclinical models .

Study on PDE5 Inhibition and Cancer Cell Interaction

A comprehensive study highlighted the interaction between N-Desmethyl-N-cyclopentyl cis-ent-tadalafil and various anticancer agents. The compound was shown to enhance the sensitivity of certain cancer cells to traditional chemotherapeutics like paclitaxel and vincristine, indicating a potential role in combination therapies .

Implications for Cancer Therapy

The findings from recent research suggest that N-Desmethyl-N-cyclopentyl cis-ent-tadalafil could serve as a promising candidate for developing new anticancer therapies. Its ability to selectively induce apoptosis in cancer cells while sparing normal cells positions it as a valuable addition to the arsenal against malignancies.

Q & A

Q. How can researchers differentiate N-Desmethyl-N-cyclopentyl cis-ent-tadalafil from structurally related impurities in drug formulations?

- Methodological Answer : Develop a dual-column HPLC method with orthogonal selectivity (C18 and phenyl-hexyl phases). Compare retention times and UV spectra (200–400 nm) against certified reference materials (CRMs) for impurities like 6-epi-tadalafil .

Key Notes for Methodological Rigor

- Analytical Validation : Follow ICH Q2(R1) guidelines for specificity, linearity, and precision.

- Ethical Compliance : Adhere to institutional protocols for animal/human studies, referencing ethical frameworks from journals like Analytical and Bioanalytical Chemistry .

- Data Transparency : Archive raw spectra, chromatograms, and statistical scripts in repositories like Zenodo for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.